Galactosylpyridinoline
Description
Structure
2D Structure
Properties
CAS No. |
87672-07-9 |
|---|---|
Molecular Formula |
C24H38N4O13 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
2-amino-4-[4-(2-amino-2-carboxyethyl)-1-[5-amino-5-carboxy-2-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentyl]-5-hydroxypyridin-1-ium-3-yl]butanoate |
InChI |
InChI=1S/C24H38N4O13/c25-13(21(34)35)3-1-10-6-28(8-16(30)12(10)5-15(27)23(38)39)7-11(2-4-14(26)22(36)37)40-24-20(33)19(32)18(31)17(9-29)41-24/h6,8,11,13-15,17-20,24,29,31-33H,1-5,7,9,25-27H2,(H3-,30,34,35,36,37,38,39)/t11?,13?,14?,15?,17-,18+,19+,20-,24?/m1/s1 |
InChI Key |
JSIZNMXPORTGJM-DNFNYBGQSA-N |
SMILES |
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |
Synonyms |
galactosylpyridinoline pyridinoline galactoside |
Origin of Product |
United States |
Molecular Structure and Biosynthetic Pathways of Galactosylpyridinoline
Advanced Structural Characterization and Glycosylation Profile
Galactosylpyridinoline is a complex biomolecule derived from the post-translational modification of collagen. Its core structure consists of a pyridinium (B92312) ring, which is a fluorescent, trivalent cross-link formed from three hydroxylysine residues. This pyridinoline (B42742) core is further modified by the attachment of a galactose sugar moiety, forming a glycosidic bond with one of the hydroxylysine residues that constitutes the cross-link.
The glycosylation profile of collagen, including the formation of this compound, is tissue-specific and changes with age and in certain pathological conditions. The primary form of glycosylation on the hydroxylysine residues that participate in cross-linking is the monosaccharide galactose, forming galactosyl-hydroxylysine (Gal-Hyl). A smaller proportion may be further glycosylated with glucose to form glucosyl-galactosyl-hydroxylysine (Glc-Gal-Hyl) portlandpress.comunipv.it. Research indicates that mature, trivalent cross-links like pyridinoline are predominantly associated with the monoglycosylated form (Gal-Hyl) researchgate.net.
| Component | Description |
| Core Structure | Pyridinoline (Hydroxylysylpyridinoline) |
| Glycosylation | Galactose monosaccharide |
| Linkage | Glycosidic bond to a hydroxylysine residue of the pyridinoline cross-link |
| Prevalence | Primarily found in mature collagen of bone and cartilage |
Mechanisms of Formation within Collagen Fibrils
The biosynthesis of this compound is a multi-step process that occurs within the collagen fibrils, involving both enzymatic and spontaneous chemical reactions.
Enzymatic and Non-Enzymatic Pathways in Collagen Glycosylation
The initial and crucial step in the formation of this compound is the enzymatic glycosylation of specific hydroxylysine residues within the procollagen alpha chains in the endoplasmic reticulum portlandpress.com. This process is catalyzed by specific galactosyltransferases, namely GLT25D1 and GLT25D2, which transfer a galactose molecule from UDP-galactose to the hydroxyl group of hydroxylysine nih.govportlandpress.com. Lysyl hydroxylase 3 (LH3) has also been shown to possess galactosyltransferase activity portlandpress.comnih.gov.
While the initial glycosylation is enzymatic, the subsequent formation of the pyridinoline cross-link itself is a complex series of reactions that can have non-enzymatic components rsc.org. However, the primary pathway for pyridinoline formation is considered to be enzymatically driven, initiated by lysyl oxidase nih.govwikipedia.org. Non-enzymatic glycation, which leads to the formation of advanced glycation end products (AGEs), is a separate process that can also cross-link collagen but follows a different chemical pathway involving reactions with reducing sugars rsc.orgarvojournals.orgnih.gov.
Specific Hydroxylysine Residues as Substrates for Glycosylation and Cross-Link Assembly
Specific hydroxylysine residues located in the telopeptide and helical regions of collagen molecules serve as the substrates for both glycosylation and subsequent cross-link formation. The hydroxylation of lysine (B10760008) to hydroxylysine, catalyzed by lysyl hydroxylases, is a prerequisite for both processes creative-proteomics.comdupuytrens.org. The glycosylation of these hydroxylysine residues occurs prior to the formation of the collagen triple helix nih.gov.
Following fibril assembly in the extracellular matrix, the enzyme lysyl oxidase acts on specific lysine and hydroxylysine residues in the telopeptide regions, converting them into reactive aldehydes (allysine and hydroxyallysine) nih.gov. These aldehydes then spontaneously react with other hydroxylysine residues (some of which are glycosylated) in the helical regions of adjacent collagen molecules to form immature divalent cross-links.
Influence of Glycosylation on Cross-Link Maturation and Molecular Stability
The presence of galactose on hydroxylysine residues has a significant influence on the maturation of collagen cross-links. Research suggests that glycosylation may regulate the formation of the mature, trivalent pyridinoline cross-links researchgate.netru.nl. It has been observed that while immature, divalent cross-links can be associated with both mono- and diglycosylated hydroxylysines, the mature trivalent pyridinoline cross-links are predominantly monoglycosylated researchgate.net. This suggests that the bulkier diglycosylated form might sterically hinder the condensation reactions required for the formation of the stable pyridinium ring ru.nl.
Molecular Lability and Interconversion with Related Pyridinium Cross-Links
Pyridinoline and its glycosylated form, this compound, are considered stable, mature cross-links that are not easily broken down. They are non-reducible and contribute to the long-term stability and tensile strength of collagen fibers nih.gov.
The interconversion between different forms of pyridinium cross-links, such as hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP), is determined by the hydroxylation status of the lysine residues involved in their formation ru.nlnih.gov. This compound is a specific form of HP where one of the constituent hydroxylysine residues is glycosylated. While direct interconversion of the glycosylated form to a non-glycosylated form within the mature fibril is not well-documented, the initial enzymatic and subsequent chemical steps in their formation dictate the final cross-link profile of a given tissue. The presence of carbohydrates can influence the microenvironment and inhibit or direct the maturation pathway of the cross-links ru.nl.
Biological Distribution and Tissue Specificity
Galactosylpyridinoline, specifically in its diglycosylated form, Glucosyl-galactosyl pyridinoline (B42742) (Glc-Gal-PYD), demonstrates a remarkable and distinct pattern of distribution across various connective tissues. This specificity is central to its utility as a biomarker in clinical and research settings.
Differential Localization and Quantitative Abundance across Connective Tissues
Research has established that Glc-Gal-PYD is not uniformly present in all connective tissues. Studies have shown it to be abundant in human synovial tissue, while it is found in only minute amounts in cartilage and other soft tissues like muscle and liver. nih.govoup.comoup.comresearchgate.net This differential distribution suggests a specialized role for this cross-link in the molecular structure of the synovial extracellular matrix.
Enrichment within Synovial Tissue Extracellular Matrix
The most striking feature of this compound's distribution is its significant enrichment within the synovial tissue. nih.govoup.comoup.comresearchgate.net The synovial membrane, a key component of diarthrodial joints, plays a crucial role in joint homeostasis and is central to the pathology of inflammatory joint diseases such as rheumatoid arthritis. oup.com The high concentration of Glc-Gal-PYD in the synovium points to a unique post-translational modification of collagen within this tissue. oup.com In ex vivo models of joint tissue degradation, Glc-Gal-PYD has been shown to be released specifically from synovium tissue, further underscoring its origin. nih.govoup.comoup.com
Comparative Analysis of Presence in Cartilage and Absence from Bone
A critical aspect of this compound's tissue specificity is its virtual absence from bone and very low levels in cartilage. nih.govoup.comoup.comresearchgate.net This contrasts with other pyridinium (B92312) cross-links, such as pyridinoline (PYD) and deoxypyridinoline (B1589748) (DPD), which are found in significant amounts in both bone and cartilage. oup.com The stark difference in the distribution of Glc-Gal-PYD highlights the distinct biochemical composition of the collagenous matrices of synovium, cartilage, and bone. This specificity is so pronounced that urinary levels of Glc-Gal-PYD are elevated in patients with rheumatoid arthritis, a disease characterized by synovial inflammation, but remain normal in those with Paget's disease of bone. nih.govoup.comresearchgate.net
| Tissue | Relative Abundance of Glucosyl-galactosyl pyridinoline (Glc-Gal-PYD) |
| Synovium | Abundant |
| Cartilage | Minute amounts |
| Bone | Absent |
| Muscle | Minute amounts |
| Liver | Minute amounts |
Integration with Specific Collagen Types (e.g., Collagen I and III)
Pyridinoline cross-links, in general, are trivalent structures that stabilize fibrillar collagens, including types I, II, and III. oup.com this compound is formed from the maturation of two hydroxylysine residues from the telopeptide regions of collagen with a glycosylated hydroxylysine from the helical region of another collagen molecule. oup.com While pyridinoline is abundant in tissues containing type I, II, and III collagen, the specific glycosylation to form Glc-Gal-PYD appears to be highly enriched in the synovium, which contains type I and type III collagen. The absence of Glc-Gal-PYD from bone, which is rich in type I collagen, suggests that the glycosylation machinery or the specific molecular environment of the synovium is responsible for its formation. oup.com This points to a tissue-specific post-translational modification of collagen that is not solely dependent on the collagen type. Studies on urinary biomarkers have linked Glc-Gal-PYD with C-terminal crosslinked telopeptides of type I and type II collagen, further suggesting its association with the degradation of these collagen types in the context of joint diseases. nih.gov
Implications of Tissue Specificity for Matrix Biology Research
The highly specific localization of this compound in the synovium has profound implications for matrix biology research. It provides a specific biochemical marker for the turnover and degradation of the synovial membrane. nih.govoup.comoup.com This is particularly valuable in the study of joint diseases like rheumatoid arthritis and osteoarthritis, where synovial inflammation and degradation are key pathological processes. nih.govnih.govbmj.com The ability to specifically measure a marker of synovial tissue breakdown, distinct from cartilage or bone degradation, allows for a more precise understanding of the pathomechanisms of these diseases. oup.com Furthermore, the unique glycosylation of pyridinoline in the synovium opens up new avenues of research into the tissue-specific regulation of collagen post-translational modifications and their role in the structure and function of the extracellular matrix.
Advanced Analytical Methodologies for Detection and Characterization
Optimized Sample Preparation for Biological Matrices
Effective sample preparation is a critical prerequisite for the reliable analysis of galactosylpyridinoline. The primary goal is to isolate and concentrate the analyte from interfering substances present in biological matrices such as urine, serum, and tissue homogenates. nih.gov This process typically involves hydrolytic cleavage of the collagen matrix followed by chromatographic purification.
To liberate this compound from the collagen polypeptide chains, hydrolytic cleavage is employed. Both acid and alkaline hydrolysis methods have been utilized, each with distinct advantages and disadvantages.
Acid Hydrolysis: This is a commonly used method for the hydrolysis of collagen. nih.gov For instance, samples can be hydrolyzed in 6 M HCl. nih.gov However, this compound is known to be very labile to acid treatment. nih.gov Heating at 108°C for 8 hours in 0.1 M HCl can lead to its complete conversion into free pyridinoline (B42742). nih.gov This lability necessitates careful optimization of hydrolysis conditions to minimize degradation of the glycosylated form.
Alkaline Hydrolysis: Alkaline hydrolysis presents an alternative that can be gentler on the glycosidic bond of this compound. nih.gov However, prolonged exposure to alkaline conditions can also lead to partial conversion of this compound to free pyridinoline. nih.gov Compared to traditional acid hydrolysis, alkaline methods can significantly reduce the reaction time. nih.gov One study demonstrated a reduction from 16 hours to 40 minutes. nih.gov
The choice between acid and alkaline hydrolysis depends on the specific analytical goals. While acid hydrolysis is effective for total pyridinoline quantification, alkaline hydrolysis may be more suitable when preserving the glycosylated form is paramount.
Following hydrolysis, the resulting mixture contains a complex array of amino acids and other molecules that can interfere with the detection of this compound. Therefore, chromatographic techniques are employed for purification and enrichment.
Gel Filtration Chromatography: This technique separates molecules based on their size. It has been successfully used to purify fluorescent compounds like this compound from tissue hydrolysates. nih.gov For example, Bio-Gel P-2 columns can be used for the separation of pyridinoline-containing fractions. nih.gov
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. harvardapparatus.compurolite.com This method is highly effective for purifying charged molecules like this compound. nih.gov Both anion and cation exchangers can be utilized depending on the pH of the buffer and the isoelectric point of the target molecule. huji.ac.il For instance, sulphonated polystyrene resins have been used for the isolation and purification of pyridinoline from bone collagen. nih.gov
These purification steps are crucial for removing interfering fluorophores and other contaminants, thereby enhancing the accuracy and sensitivity of subsequent analytical measurements. researchgate.net
High-Resolution Separation and Detection Platforms
Following sample preparation, advanced analytical platforms are employed for the separation, detection, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridinium (B92312) cross-links due to its high resolving power. When coupled with a fluorescence detector, it offers excellent sensitivity and selectivity, as pyridinium compounds, including this compound, are naturally fluorescent. nih.govlabmanager.com
The intrinsic fluorescence of these compounds allows for their detection at low concentrations. nih.gov The selection of appropriate excitation and emission wavelengths is critical for maximizing sensitivity and minimizing interference from other fluorescent molecules in the sample. scioninstruments.comub.edu Reversed-phase HPLC on a C18 column is a common approach for separating pyridinoline cross-links. nih.gov
Table 1: HPLC Methods for Pyridinoline Cross-links
| Feature | Description | Reference |
| Column | C18 reversed-phase | nih.gov |
| Detection | Fluorescence | nih.gov |
| Ion-Pairing Agent | Heptafluorobutyric acid (HFBA) or 1-octanesulfonic acid | nih.govnih.gov |
| Limit of Detection | Approximately 1 pmol | nih.gov |
This table is interactive. Users can sort and filter the data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the definitive identification and precise quantification of this compound. nih.gov This technique combines the separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. youtube.comunibas.it
LC-MS/MS provides structural confirmation by analyzing the fragmentation patterns of the parent ion, offering a higher degree of specificity compared to fluorescence detection alone. youtube.com This is particularly important for distinguishing between different glycosylated forms and isomers. nih.gov The use of electrospray ionization (ESI) is a common method for generating gas-phase ions of the analytes for mass spectrometric analysis. unibas.it
The validation of any analytical method for this compound is essential to ensure the reliability of the results. Key validation parameters include sensitivity, specificity, and reproducibility. nih.govnih.gov
Sensitivity: This refers to the lowest concentration of the analyte that can be reliably detected. For HPLC with fluorescence detection, the limit of detection for pyridinoline cross-links can be as low as 1 picomole. nih.gov LC-MS/MS methods can often achieve even lower detection limits. researchgate.net
Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, components. nih.gov The high selectivity of fluorescence detection and the structural information provided by MS/MS contribute to the high specificity of these methods. ub.eduresearchgate.net
Reproducibility: This assesses the consistency of the results over multiple measurements of the same sample. nih.gov Achieving good reproducibility requires careful control of all steps in the analytical process, from sample preparation to data acquisition. nih.govresearchgate.net The coefficient of variation (%CV) is a common metric used to express reproducibility, with values typically needing to be below 15% for intra-day and inter-day repeatability studies. nih.gov
Synthesis of Reference Standards and Internal Controls (e.g., Unnatural Homologues)
The accurate quantification of this compound in biological matrices is critically dependent on the availability of highly purified reference standards and appropriate internal controls for analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The inherent complexity and chirality of the this compound molecule necessitate sophisticated synthetic strategies to produce these essential analytical tools. This section details the chemical synthesis of this compound reference standards, as well as the preparation of unnatural homologues and isotopically labeled internal controls.
A plausible synthetic strategy would involve the preparation of a suitably protected galactosyl-hydroxylysine derivative. Research has demonstrated the successful synthesis of galactosylated hydroxylysine building blocks, which are crucial precursors for the total synthesis of this compound. researchgate.net These synthetic schemes often involve multiple protection and deprotection steps to ensure the correct stereochemistry and regioselectivity of the glycosidic bond.
Once the galactosyl-hydroxylysine building block is obtained, the subsequent steps would likely follow the established methodologies for the synthesis of the pyridinoline core. This typically involves the condensation of three amino acid residues—two of which are hydroxylysine (one being glycosylated) and one lysine (B10760008)—to form the characteristic pyridinium cross-link.
For the purpose of internal standards in quantitative analysis, two primary classes of compounds are synthesized: unnatural homologues and stable isotope-labeled standards.
Unnatural homologues are structurally similar to the analyte of interest but possess a key difference, such as a modified side chain, that allows them to be distinguished by the analytical instrument, typically by a difference in retention time in chromatography or mass-to-charge ratio in mass spectrometry. The synthesis of these homologues would follow a similar pathway to that of the native this compound, but would incorporate a modified amino acid precursor. For example, homologues with altered alkyl chain lengths on the non-glycosylated side chains could be prepared.
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry-based assays. These standards are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). This mass difference allows for their differentiation from the endogenous analyte by the mass spectrometer, while their identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization, thus correcting for matrix effects and procedural losses. acanthusresearch.comnih.gov
The synthesis of stable isotope-labeled this compound can be achieved by incorporating isotopically labeled precursors, such as labeled lysine or galactose, into the synthetic scheme. Another innovative approach involves the metabolic labeling of collagen in cell culture using stable isotope-labeled amino acids. acs.orgnih.gov In this method, cells are cultured in a medium containing "heavy" amino acids, which are then incorporated into newly synthesized collagen. The resulting labeled collagen can be isolated and hydrolyzed to yield stable isotope-labeled this compound, which can then be purified and used as an internal standard. acs.orgnih.gov
The following tables summarize the types of synthetic targets for this compound analytical standards and the common isotopic labels used in the synthesis of internal controls.
| Standard Type | Purpose | Key Synthetic Feature |
|---|---|---|
| Reference Standard | Calibration and identification | Identical structure to endogenous this compound |
| Unnatural Homologue | Internal standard for chromatography | Modified side chain (e.g., different alkyl length) |
| Stable Isotope-Labeled Standard | Internal standard for mass spectrometry | Incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) |
| Isotope | Typical Application | Advantages |
|---|---|---|
| Deuterium (²H) | Labeling of non-exchangeable C-H bonds | Cost-effective |
| Carbon-13 (¹³C) | Labeling of the carbon skeleton | Stable label, less prone to kinetic isotope effects |
| Nitrogen-15 (¹⁵N) | Labeling of the amino groups | Stable label |
Chemical Compounds Mentioned:
this compound
Pyridinoline
Hydroxylysine
Lysine
Galactose
Deuterium
Carbon-13
Nitrogen-15
Role in Extracellular Matrix Turnover and Degradation Mechanisms
Association with Synovial Tissue Remodeling and Catabolism
Galactosylpyridinoline, more specifically known as Glucosyl-galactosyl-pyridinoline (Glc-Gal-PYD), is strongly associated with the remodeling and catabolism of synovial tissue. nih.govoup.comoup.com Research has identified Glc-Gal-PYD as a highly specific biomarker for synovial tissue degradation, distinguishing it from the breakdown of other joint components like bone and cartilage. nih.govmdpi.com
Studies have demonstrated that Glc-Gal-PYD is abundant in the collagen of the synovial membrane but is absent in bone and found only in minute quantities in cartilage. nih.govoup.com This unique distribution makes its measurement in urine a specific index of synovial metabolism. In pathological conditions such as rheumatoid arthritis (RA) and osteoarthritis (OA), where the synovium is a primary site of inflammation and tissue destruction, the levels of urinary Glc-Gal-PYD are significantly elevated. nih.govmdpi.comnih.gov For instance, in patients with RA, urinary Glc-Gal-PYD levels have been found to be increased by as much as 109% compared to healthy individuals. nih.govoup.comoup.com Furthermore, higher levels of this marker are correlated with more severe, destructive forms of RA, suggesting its utility in assessing disease progression. nih.govoup.com In men with knee osteoarthritis, elevated urinary Glc-Gal-PYD has been associated with both the presence and severity of the disease, as determined by radiographic measures like joint space narrowing and osteophyte formation. nih.govmdpi.com
The following table summarizes the distribution of pyridinium (B92312) cross-links in various joint-related tissues, highlighting the specificity of Glc-Gal-PYD for the synovium.
| Compound | Synovium | Cartilage | Bone | Reference |
|---|---|---|---|---|
| Glucosyl-galactosyl-pyridinoline (Glc-Gal-PYD) | Abundant | Minute amounts | Absent | nih.govoup.com |
| Pyridinoline (B42742) (PYD) | High | High | Present | oup.comnih.gov |
| Deoxypyridinoline (B1589748) (DPD) | Low/Absent | Low/Absent | High | oup.comnih.gov |
Mechanistic Models of Release during Matrix Breakdown Processes
The release of Glc-Gal-PYD from the synovial extracellular matrix is driven by inflammatory and enzymatic processes characteristic of arthritic diseases. The proposed mechanistic model involves the following key steps:
Inflammatory Cytokine Stimulation : In conditions like rheumatoid arthritis, the synovial membrane becomes inflamed and is infiltrated by immune cells. These cells, along with resident synovial fibroblasts, produce high levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com
Upregulation of Matrix Metalloproteinases (MMPs) : These cytokines stimulate synovial cells and chondrocytes to synthesize and secrete a family of zinc-dependent enzymes known as matrix metalloproteinases (MMPs). mdpi.com MMPs, including collagenases (e.g., MMP-1, MMP-13) and gelatinases (e.g., MMP-9), are capable of degrading all components of the extracellular matrix. acs.orgacs.org
Collagen Degradation : The activated MMPs cleave the fibrillar collagens (primarily types I and III in the synovium) that are stabilized by Glc-Gal-PYD cross-links. nih.gov This enzymatic breakdown of the collagen backbone liberates the cross-link structures.
Release into Circulation : The released Glc-Gal-PYD, a stable and relatively small molecule, diffuses from the synovial tissue into the synovial fluid and subsequently into the bloodstream, from where it is filtered by the kidneys and excreted in the urine. nih.govnih.gov
This process is exacerbated in inflammatory arthritis, leading to a net catabolic state where the rate of synovial matrix degradation exceeds its synthesis, resulting in elevated urinary levels of Glc-Gal-PYD. mdpi.com
Comparative Analysis of Degradation Kinetics with Other Pyridinium Cross-Links
While direct kinetic studies detailing the precise release rates of Glc-Gal-PYD compared to Pyridinoline (PYD) and Deoxypyridinoline (DPD) are limited, comparative analyses in different pathological states provide clear functional distinctions.
The tissue specificity of these cross-links is the primary determinant of their release patterns. DPD is considered highly specific to bone, while PYD is found in bone, cartilage, and other connective tissues, but not skin. nih.gov Glc-Gal-PYD, as established, is specific to the synovium. nih.gov This differential distribution is reflected in their urinary excretion patterns in various diseases.
In Bone Diseases : In patients with Paget's disease of bone, a condition of high bone turnover, urinary levels of PYD and DPD are significantly increased. However, the levels of Glc-Gal-PYD remain normal, confirming that its origin is independent of bone resorption. nih.govoup.comoup.com
In Joint Diseases : In rheumatoid arthritis, levels of all three cross-links can be elevated, reflecting the widespread joint damage that affects the synovium, cartilage, and bone. However, the increase in Glc-Gal-PYD specifically points to the involvement and degradation of the synovial membrane. nih.govarchivesofrheumatology.org
Response to Therapy : The differential response to treatment further highlights their distinct origins. In a study of osteoarthritis patients experiencing a flare-up, withdrawal of anti-inflammatory medication (placebo group) led to significant increases in both urinary CTX-II (a cartilage degradation marker) and Glc-Gal-PYD. Treatment with ibuprofen (B1674241), an NSAID, prevented this increase, particularly in patients with knee swelling, indicating that the release of both markers is linked to inflammation-driven catabolism in cartilage and synovium. researchgate.net
The following table compares the typical urinary excretion patterns of pyridinium cross-links in different conditions.
| Condition | Urinary Deoxypyridinoline (DPD) | Urinary Pyridinoline (PYD) | Urinary Glucosyl-galactosyl-pyridinoline (Glc-Gal-PYD) | Primary Tissue Affected | Reference |
|---|---|---|---|---|---|
| Healthy Adult | Normal | Normal | Normal | Baseline Turnover | nih.govnih.gov |
| Rheumatoid Arthritis | Increased | Increased | Increased | Bone, Cartilage, Synovium | nih.govmdpi.com |
| Paget's Disease of Bone | Increased | Increased | Normal | Bone | nih.govoup.com |
| Osteoarthritis (Flare) | Variable/Increased | Variable/Increased | Increased | Cartilage, Synovium, Bone | mdpi.comresearchgate.net |
Glycosylation as a Regulator of Collagen Degradation Susceptibility
The glycosylation of collagen, the enzymatic addition of sugar moieties, is a critical post-translational modification that can regulate the protein's structure and function, including its susceptibility to degradation. The specific attachment of a glucosyl-galactosyl unit to a hydroxylysine residue that forms part of the pyridinoline cross-link is not merely a structural feature but likely a regulatory one.
One proposed mechanism suggests that the glycosylation of specific hydroxylysine residues plays a protective role. By adding a bulky, hydrophilic sugar group, the cell may prevent the oxidative deamination of that hydroxylysine by the enzyme lysyl oxidase. pnas.org This enzymatic step is essential for the formation of aldehyde intermediates required for cross-linking. By blocking this step at certain locations, glycosylation can direct the location and type of cross-links that form, thereby influencing the architecture and stability of the collagen fibril. Preventing the formation of more complex, stable cross-links could maintain a higher rate of collagen turnover, which is essential for tissue maintenance and repair. pnas.org
Conversely, once the glycosylated cross-link (Glc-Gal-PYD) is formed, the presence of the large sugar moiety may directly influence the collagen fibril's susceptibility to enzymatic attack by MMPs. While non-enzymatic glycation has been shown to make collagen more resistant to degradation, the effect of specific enzymatic glycosylation, as seen in Glc-Gal-PYD, is more nuanced. mdpi.com Studies on other glycosylated peptides have shown that the presence of a glycan can either inhibit or, in some cases, promote degradation depending on the specific protease involved. mdpi.com It is plausible that the glucosyl-galactosyl group on the pyridinoline cross-link alters the local conformation of the collagen fibril, potentially masking or exposing cleavage sites for collagenases and gelatinases, thereby modulating the rate and pattern of synovial collagen degradation. acs.orgacs.org
Pathophysiological Relevance in Connective Tissue Disorders Focus on Underlying Mechanisms
Role in the Disruption of Extracellular Matrix Integrity in Disease Models
The integrity of the extracellular matrix (ECM) is fundamental for the normal function of connective tissues. In joint diseases, the disruption of the ECM is a primary pathological event. nih.gov Galactosylpyridinoline's role in this process is intrinsically linked to its origin as a component of synovial collagen.
Ex vivo models of human joint tissue degradation have been instrumental in clarifying this role. These studies have shown that Glc-Gal-PYD is released specifically from synovium tissue when it undergoes degradation, but not from bone or cartilage under the same conditions. nih.govoup.comoup.com This finding is significant as it establishes a direct link between the breakdown of the synovial ECM and the appearance of Glc-Gal-PYD as a biomarker.
In disease models and clinical studies, this specificity is further confirmed. For example, in rheumatoid arthritis, a disease characterized by aggressive synovial inflammation (synovitis) and subsequent joint destruction, the urinary excretion of Glc-Gal-PYD is significantly increased. nih.govoup.com This elevation is a direct consequence of the proteolytic degradation of the synovial ECM by enzymes such as matrix metalloproteinases (MMPs) and other proteases released during the inflammatory process. mdpi.com The disruption of the synovial matrix is a critical step in the pathogenesis of RA, leading to the formation of an invasive pannus that destroys cartilage and bone. mdpi.com The measurement of Glc-Gal-PYD, therefore, offers a biochemical means to monitor the degradation of a key structural component of the joint's ECM.
Investigating its Association with Early Pathological Events in Joint Diseases
The detection of early pathological events is crucial for the effective management of joint diseases like osteoarthritis (OA) and rheumatoid arthritis (RA). jortho.orgnih.gov this compound has been investigated as a potential biomarker for these early events due to its specific origin in the synovium, a tissue involved early in the disease process. oup.comjortho.org
Research has shown a strong association between urinary Glc-Gal-PYD levels and the presence and severity of joint diseases. In patients with RA, urinary Glc-Gal-PYD levels were found to be increased by 109% compared to healthy adults. nih.gov Furthermore, its levels are correlated with the extent of joint destruction. oup.com Patients with destructive RA, as determined by X-rays, have higher levels of Glc-Gal-PYD than those with non-destructive disease. nih.govoup.comoup.com This suggests that the turnover of synovial collagen, as measured by Glc-Gal-PYD, is linked to the severity of the pathological process. While Glc-Gal-PYD levels show a moderate correlation with general inflammatory markers like C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), these markers only account for a fraction of the variability in Glc-Gal-PYD levels, indicating that it reflects more than just systemic inflammation. oup.com
In the context of osteoarthritis, urinary glucosyl-galactosyl-pyridinoline has been identified as a marker of synovial tissue turnover that reflects synovial matrix degradation. researchgate.net Studies have associated it with cartilage loss and the presence and severity of radiographic knee OA. researchgate.net This is particularly relevant as synovial inflammation is increasingly recognized as a key factor in the early stages and progression of OA. jortho.orgopenaccessjournals.com
| Disease | Key Finding | Significance | Reference |
|---|---|---|---|
| Rheumatoid Arthritis (RA) | Urinary Glc-Gal-PYD levels increased by 109% in RA patients compared to healthy adults. | Indicates significant synovial tissue degradation. | nih.gov |
| Rheumatoid Arthritis (RA) | Higher levels of Glc-Gal-PYD in patients with destructive disease versus non-destructive disease. | Correlates with the severity and progression of joint destruction. | oup.comoup.com |
| Osteoarthritis (OA) | Urinary Glc-Gal-PYD is associated with the presence and severity of radiographic knee OA. | Links synovial turnover to the structural changes seen in OA. | researchgate.net |
| Paget's Disease | Urinary Glc-Gal-PYD levels are normal. | Confirms specificity to synovium and not bone resorption. | nih.govoup.com |
Research into Modulators of this compound Metabolism in Disease Contexts
Understanding the factors that modulate the metabolism and excretion of this compound is essential for its application as a reliable biomarker and for gaining deeper insights into the pathophysiology of joint diseases. Research in this area has explored the effects of therapeutic interventions on Glc-Gal-PYD levels.
One study investigated the effect of ibuprofen (B1674241), a nonsteroidal anti-inflammatory drug (NSAID), on urinary levels of Glc-Gal-PYD in individuals with symptomatic knee osteoarthritis flares. openaccessjournals.com The results indicated that in the placebo group, urinary Glc-Gal-PYD levels increased over 4-6 weeks in those with knee swelling, suggesting ongoing synovial degradation. openaccessjournals.com In contrast, the ibuprofen group showed minimal to no increase, implying that ibuprofen may help prevent the increased synovium degradation associated with joint inflammation during a flare. openaccessjournals.com
Conversely, treatments that target bone metabolism specifically have been shown to have no effect on Glc-Gal-PYD levels. For example, treatment with bisphosphonates, which are potent inhibitors of bone resorption, did not alter the urinary excretion of Glc-Gal-PYD. oup.com This finding provides strong in vivo evidence for the tissue specificity of this marker, as it is not influenced by therapies that primarily affect bone turnover. oup.com This is in stark contrast to markers like total PYD and DPD, which do decrease with bisphosphonate therapy. oup.com
These studies into modulators of Glc-Gal-PYD metabolism are critical for validating its use in monitoring disease activity and the efficacy of synovium-targeted therapies in connective tissue disorders.
| Modulator/Condition | Effect on Urinary Glc-Gal-PYD | Implication | Reference |
|---|---|---|---|
| Ibuprofen (in knee OA flare) | Prevented the increase seen in the placebo group. | Suggests NSAIDs can reduce synovium degradation during inflammatory episodes. | openaccessjournals.com |
| Bisphosphonates | No change in levels. | Confirms that Glc-Gal-PYD is not a marker of bone resorption. | oup.com |
| Menopause | No increase in levels. | Distinguishes it from bone turnover markers that increase with estrogen deficiency. | oup.com |
Future Directions and Emerging Research Paradigms
Elucidation of Glycosylation-Dependent Regulatory Mechanisms in Collagen Biogenesis
The formation of Galactosylpyridinoline is intrinsically linked to the post-translational modifications of collagen, specifically the glycosylation of hydroxylysine residues. A primary future direction is to unravel the complex regulatory mechanisms governing this glycosylation step, which is a prerequisite for the formation of the cross-link.
Collagen glycosylation is a multi-step enzymatic process that occurs in the endoplasmic reticulum before the collagen molecule forms its characteristic triple helix. nih.gov The process is initiated by the addition of a galactose moiety to specific hydroxylysine residues, a reaction catalyzed by collagen β(1-O)galactosyltransferases. nih.gov Research has identified two key enzymes responsible for this initial step: GLT25D1 and GLT25D2. nih.gov Subsequent glucosylation is then carried out by a different enzyme, lysyl hydroxylase 3 (LH3/PLOD3), which has been shown to possess only glucosyltransferase (Glc-T) activity. mdpi.com This clarifies that GLT25D1 is solely responsible for the galactosylation (Gal-T) of hydroxylysine, a critical step in the pathway that can lead to this compound. mdpi.com
Recent studies highlight the intricate interplay between different collagen post-translational modifications (PTMs). For instance, alterations in prolyl 4-hydroxylation, catalyzed by C-P4H enzymes, can surprisingly affect the levels of site-specific lysyl hydroxylation and, by extension, subsequent glycosylation. biorxiv.org This suggests a coordinated regulatory network where the activity of one set of enzymes can influence others, ultimately impacting the type and number of glycosylated hydroxylysines available for cross-linking. Understanding the substrate specificity of enzymes like GLT25D1 and how their expression and activity are regulated will be crucial for deciphering how specific collagen molecules are targeted for the glycosylation that precedes this compound formation. mdpi.comnih.gov
Table 1: Key Enzymes in the Hydroxylysine Glycosylation Pathway
| Enzyme Name | Gene | Activity | Role in Pathway |
|---|---|---|---|
| Collagen Galactosyltransferase 1 | GLT25D1/COLGALT1 | β(1-O)galactosyltransferase | Adds galactose to hydroxylysine residues on collagen. nih.govmdpi.com |
| Collagen Galactosyltransferase 2 | GLT25D2/COLGALT2 | β(1-O)galactosyltransferase | Adds galactose to hydroxylysine residues on collagen. nih.gov |
Application of Advanced Proteomic and Glycomic Technologies for Comprehensive Analysis
Future research will heavily rely on advanced analytical platforms to conduct comprehensive analyses of this compound and its precursors. The fields of proteomics and glycomics offer powerful tools to move beyond quantification and explore the broader context of protein glycosylation in tissues. plos.org
Glycomics, the comprehensive study of the full complement of sugars in an organism, is essential for understanding the nuances of collagen glycosylation. mdpi.com High-throughput glycomics methods are now enabling the analysis of protein glycosylation in large numbers of biological samples, which can reveal subtle changes in glycan structures associated with disease. nih.gov For this compound, these technologies can be used to profile the specific glycoforms of hydroxylysine residues on collagen precursors.
Integrating proteomics with glycomics (glycoproteomics) provides site-specific information, allowing researchers to identify exactly which hydroxylysine residues on which collagen chains are glycosylated. mdpi.comnih.gov This integrated approach can reveal how patterns of glycosylation change in different tissues or disease states, providing clues to the functional significance of this compound. nih.gov For example, a glycomics-driven glycoproteomics pipeline can be used to assess the impact of inhibiting certain glycosylation enzymes, a strategy that could be adapted to study the enzymes involved in the this compound pathway. mdpi.com
These advanced analytical techniques will be instrumental in:
Identifying the specific collagen types and tissue locations where this compound is most abundant.
Correlating specific glycosylation patterns with the propensity to form these cross-links.
Discovering new biomarkers by linking changes in the glycome and proteome to connective tissue pathologies. nih.gov
Development of Innovative In Vitro and In Vivo Models for Studying this compound Dynamics
To fully understand the dynamics of this compound formation and degradation, researchers are developing more sophisticated model systems. These innovative in vitro (in a lab dish) and in vivo (in a living organism) models are essential for moving beyond static measurements and observing the molecule's behavior over time.
Ex vivo models, which use tissue studied outside the body, have already proven valuable. For instance, an ex vivo model of human joint tissue degradation demonstrated that Glucosyl-galactosyl pyridinoline (B42742) (a related compound) is released specifically from synovium tissue but not from bone or cartilage. nih.gov This type of model allows for controlled experiments on actual tissue to pinpoint the origin of specific biomarkers.
For in vitro studies, the development of three-dimensional cell cultures and "organ-on-a-chip" systems that better mimic the complex environment of connective tissue will be a significant step forward. These models can be used to study the effects of various stimuli—such as mechanical stress or inflammatory signals—on the enzymatic machinery responsible for collagen processing and cross-linking.
In the realm of in vivo research, the development of new animal models, including genetically modified organisms where key enzymes like GLT25D1 are knocked out or overexpressed, will provide invaluable insights. nih.gov Such models would allow researchers to directly observe the consequences of altered collagen glycosylation on tissue integrity, disease progression, and the formation of this compound. The ultimate goal is to create models that allow for quantitative in vitro to in vivo extrapolation (QIVIVE), enabling researchers to use data from cell-based assays to predict the dynamics within a whole organism. mdpi.comnih.gov
Exploration of Targeted Modalities for Research Intervention in Matrix Biology
A deeper understanding of the biosynthetic pathway of this compound opens the door to developing targeted molecular tools for research. These tools could be used to precisely manipulate the formation of glycosylated cross-links, thereby clarifying their specific roles in matrix biology.
The enzymes responsible for collagen glycosylation, such as GLT25D1, represent prime targets for the development of specific inhibitors or modulators. mdpi.com Creating small molecules or biological agents that can selectively block the galactosylation of hydroxylysine would allow researchers to study the consequences of its absence. This approach has been used successfully in other areas, such as cancer research, where glycosylation inhibitors have been identified to study their impact on cellular processes. mdpi.com
Table 2: Potential Research Modalities Targeting the this compound Pathway
| Modality Type | Target Enzyme | Potential Research Application |
|---|---|---|
| Small Molecule Inhibitors | GLT25D1/COLGALT1 | Block the initial galactosylation of hydroxylysine to study its impact on collagen cross-linking and tissue mechanics. |
| RNA Interference (RNAi) | GLT25D1 mRNA | Temporarily reduce the expression of the galactosyltransferase enzyme in cell culture models to assess effects on matrix deposition. |
These targeted interventions would be purely for research purposes, providing a way to dissect the function of this compound in tissue development, wound healing, and the progression of fibrotic diseases. By modulating the formation of these specific cross-links, scientists can investigate their contribution to the mechanical properties of tissues and their role in cell-matrix interactions.
Integration with Systems Biology Approaches to Understand Connective Tissue Health and Disease
The ultimate paradigm for future research on this compound involves integrating detailed molecular data into a broader systems biology framework. Connective tissue is a complex, dynamic system, and its health depends on an intricate network of interactions between cells, structural proteins like collagen, and the surrounding extracellular matrix. wikipedia.orgnih.gov A systems biology approach seeks to understand how these components work together as a whole.
This involves combining multi-omic datasets—including genomics, proteomics, glycomics, and metabolomics—to build comprehensive computational models of connective tissue. nih.gov By inputting data on the expression of glycosylation enzymes, the prevalence of specific collagen PTMs (including this compound), and the resulting tissue properties, these models can help identify critical nodes and pathways that regulate connective tissue homeostasis. plos.org
For example, by integrating data from patients with rheumatoid arthritis, where urinary levels of Glucosyl-galactosyl pyridinoline are elevated, with proteomic and glycomic data from their synovial tissue, researchers could build a model of the disease process. nih.gov This model might reveal new connections between inflammation, enzymatic activity, and the specific degradation of synovial collagen, offering a more holistic understanding of the disease.
This integrative approach will allow the scientific community to move beyond viewing this compound as a simple biomarker and instead understand its role as an integral component of the complex biological system that governs the health and disease of connective tissues. libretexts.orglibretexts.org
Q & A
Basic: What established methodologies are recommended for detecting Galactosylpyridinoline in biological samples?
This compound detection typically employs enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . ELISA offers high specificity for collagen cross-link biomarkers like this compound, with protocols requiring strict calibration against synthetic standards to minimize cross-reactivity . For LC-MS/MS, sample preparation involves enzymatic digestion of collagen-rich tissues (e.g., cartilage) followed by solid-phase extraction to isolate the compound. Critical parameters include ion source optimization and collision energy adjustments to enhance sensitivity . Researchers should validate assays using spiked matrices to confirm recovery rates (85–110%) and precision (CV <15%) .
Advanced: How can researchers optimize this compound detection in complex biological matrices (e.g., synovial fluid or urine)?
Optimization requires addressing matrix interference through:
- Pre-analytical steps : Centrifugation at 10,000×g to remove particulate matter and protease inhibitors to prevent degradation .
- Immunoassay adjustments : Dilutional linearity tests to identify optimal sample dilutions that mitigate matrix effects. For urine, acid hydrolysis (6M HCl, 110°C, 18h) may be necessary to liberate bound this compound .
- LC-MS/MS enhancements : Use of stable isotope-labeled internal standards (e.g., deuterated this compound) to correct for ion suppression .
- Data validation : Parallel analysis with orthogonal methods (e.g., comparing ELISA and LC-MS/MS results) to confirm accuracy .
Basic: What is the biological significance of this compound in connective tissue metabolism?
This compound is a non-reducible cross-linking amino acid in mature collagen fibrils, critical for stabilizing extracellular matrix structures. Its elevated urinary levels correlate with pathologies like osteoarthritis and osteoporosis, reflecting increased collagen degradation . Studies using knockout murine models show reduced bone tensile strength in the absence of proper cross-linking, confirming its structural role .
Advanced: How should longitudinal studies be designed to evaluate this compound as a biomarker for disease progression?
Key considerations include:
- Cohort selection : Stratify participants by disease severity (e.g., Kellgren-Lawrence grading for osteoarthritis) and control for confounders (age, BMI, renal function) .
- Sampling frequency : Biannual urine/tissue sampling to capture dynamic changes in collagen turnover .
- Statistical power : Use G*Power to calculate sample size (α=0.05, β=0.2) based on pilot data effect sizes .
- Multi-modal integration : Pair this compound data with imaging (MRI cartilage thickness) or proteomic biomarkers (CTX-II) to enhance predictive validity .
Basic: What are common sources of variability in this compound quantification?
Variability arises from:
- Pre-analytical factors : Improper sample storage (−80°C recommended; avoid freeze-thaw cycles) or delayed processing leading to analyte degradation .
- Technical variability : Inter-lot differences in antibody affinity (ELISA) or column aging in LC-MS/MS .
- Biological variability : Diurnal fluctuations in urinary excretion (peak levels in morning samples) .
Advanced: How can contradictory findings between this compound levels and clinical outcomes be resolved?
Address contradictions through:
- Meta-regression analysis : Adjust for covariates like renal clearance rates or comorbidities (e.g., diabetes) that may confound biomarker-disease associations .
- Subgroup stratification : Analyze data by sex, age, or genetic polymorphisms (e.g., COL1A1 variants) to identify heterogeneous effects .
- Mechanistic studies : Use in vitro models (e.g., chondrocyte cultures) to test if this compound modulates inflammatory pathways (e.g., NF-κB) independently of structural roles .
Basic: What statistical methods are appropriate for analyzing this compound data?
- Descriptive statistics : Report median (IQR) due to non-normal distributions common in biomarker data .
- Comparative analyses : Non-parametric tests (Mann-Whitney U for cross-sectional studies; Friedman test for longitudinal data) .
- Correlation : Spearman’s rank correlation to assess associations with clinical scores (e.g., WOMAC for osteoarthritis) .
Advanced: What validation criteria are critical for novel this compound detection assays?
Follow ICH Q2(R1) guidelines:
- Linearity : R² ≥0.98 over the working range (e.g., 0.5–50 ng/mL) .
- Lower limit of quantification (LLOQ) : Signal-to-noise ratio ≥10 with ≤20% CV .
- Cross-validation : Compare with gold-standard methods in 20+ samples; Bland-Altman plots to assess agreement .
Basic: How can sample integrity be maintained in this compound studies?
- Urine samples : Add 0.02% sodium azide to inhibit bacterial growth; store at −80°C within 2h of collection .
- Tissue samples : Snap-freeze in liquid nitrogen; avoid formalin fixation, which alters cross-link chemistry .
Advanced: How can this compound data be integrated into multi-omics frameworks (e.g., proteomics or metabolomics)?
- Data normalization : Use ComBat or SVA to correct batch effects across omics platforms .
- Pathway analysis : Tools like MetaboAnalyst or STRING to map this compound levels to collagen degradation pathways (e.g., MMP activity) .
- Machine learning : Train random forest models using this compound as a feature alongside lipidomic/metagenomic data to predict disease phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
